6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
Description
6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidin-4-amine core. The pyrrolo[3,4-d]pyrimidine scaffold consists of a five-membered pyrrole ring fused to a pyrimidine ring, with a single nitrogen atom in the pyrrole moiety. Substituents include an isobutyl group at position 6 and a methyl group at position 2.
Properties
Molecular Formula |
C11H16N4 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-methyl-6-(2-methylpropyl)pyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H16N4/c1-7(2)4-15-5-9-10(6-15)13-8(3)14-11(9)12/h5-7H,4H2,1-3H3,(H2,12,13,14) |
InChI Key |
PMFFOMBOVOQNKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN(C=C2C(=N1)N)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Pyrrolo-Pyrimidine Core
A critical step involves condensing a β-amino-pyrrole with a nitrile or amine. For instance:
Alkylation for 6-Isobutyl Group Introduction
The 6-isobutyl group is typically introduced post-cyclization. A plausible method involves:
Amination at the 4-Position
The 4-amine group may be introduced via displacement of a halogen:
Optimization and Yield Improvements
Catalytic and Base Optimization
In cross-coupling reactions, catalysts (e.g., Pd(dppf)Cl₂) and bases (e.g., Na₂CO₃) are critical. For example:
Solvent and Temperature Effects
Chlorination reactions (e.g., POCl₃ in toluene) benefit from controlled heating:
Comparison of Synthetic Routes
| Method | Advantages | Challenges | Yield Range |
|---|---|---|---|
| Cyclization + Alkylation | High atom economy | Limited functional group tolerance | 30–50% |
| Suzuki Coupling | Flexible for diverse substituents | Requires expensive catalysts | 70–100% |
| Nucleophilic Substitution | Simple reagents | Side reactions (e.g., over-alkylation) | 40–60% |
Case Study: Proposed Synthesis Pathway
Step 1: Cyclization to Form Core
Reactants : 3-Amino-2-methylpyrrole + isobutyl cyanamide
Conditions : Pyridinium chloride, 120°C, 1 hour
Outcome : Pyrrolo-pyrimidine core with 2-methyl and 6-isobutyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of key biological pathways, such as those involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Structural Analogues and Core Variations
Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Pyrazolo[3,4-d]pyrimidin-4-amine compounds differ in their five-membered ring structure, which contains two nitrogen atoms (pyrazole) instead of one (pyrrole). This subtle change alters electronic properties and binding interactions. Key examples include:
- OSI-027 (R39) : A pyrazolo[3,4-d]pyrimidin-4-amine derivative with potent mTOR inhibition (IC50 = 22 nM for mTORC1, 65 nM for mTORC2) . The C-shaped conformation of this scaffold allows optimal binding to the kinase hinge region.
- 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives : These compounds exhibit anti-breast cancer activity (IC50 ~10 nM) due to hydrophobic interactions with ATP-binding pockets .
Pyrrolo[3,4-d]pyrimidin-4-amine Derivatives
- 7-(2,4-Dichlorophenyl)-N,N-bis(2-methoxyethyl)-2,5-dimethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine hydrochloride (): Features a dichlorophenyl group and methoxyethyl substituents. The hydrochloride salt suggests improved solubility for therapeutic formulations .
- N-((3R,6S)-6-methylpiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine : A related pyrrolo[2,3-d]pyrimidine analog used in the synthesis of Ritlecitinib, highlighting the pharmacological relevance of pyrrolo-pyrimidine cores .
Substituent Effects on Activity and Properties
- Isobutyl vs.
- Chlorophenyl/Methoxyethyl Groups : In , these substituents may confer metabolic stability and target affinity, though their absence in the target compound suggests divergent pharmacokinetic profiles.
Pharmacological Implications
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidin-4-amine derivatives (e.g., OSI-027) demonstrate strong mTOR/PI3K inhibition due to their planar, C-shaped conformation .
- Anti-inflammatory and Antiviral Activity : Pyrazolo analogs suppress cytokine production (e.g., CXCL8, TNF) and inhibit SARS-CoV-2 Mpro . The target compound’s pyrrolo core could modulate these effects via altered hydrogen bonding or steric interactions.
ADME and Toxicity Considerations
- Mutagenicity/Carcinogenicity: Pyrazolo[3,4-d]pyrimidin-4-amine derivatives like N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine show mutagenicity in preclinical models . The pyrrolo core may mitigate such risks, but data are lacking.
- Solubility : The hydrochloride salt form of the dichlorophenyl analog () suggests formulation strategies to address solubility challenges common in lipophilic heterocycles.
Biological Activity
6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including an isobutyl group at the 2-position and a methyl group at the 6-position, contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 204.27 g/mol. Its structure is characterized by a pyrrolo ring fused with a pyrimidine system, which is known to influence various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 204.27 g/mol |
| CAS Number | 1707374-09-1 |
Biological Activity Overview
Research indicates that compounds within the pyrrolo[3,4-d]pyrimidine class often exhibit inhibitory effects on various enzymes and receptors. The biological activities of this compound have been explored in several studies, focusing on its potential as an anticancer agent and enzyme inhibitor.
Enzyme Inhibition
The compound has shown promise in inhibiting specific kinases and other enzymes. For instance, studies have demonstrated that modifications to the pyrrolo[3,4-d]pyrimidine scaffold can enhance these biological activities.
Case Study: Kinase Inhibition
In a recent study evaluating a series of pyrrolo derivatives, this compound exhibited significant inhibitory activity against CSF1R (Colony Stimulating Factor 1 Receptor) with IC50 values reported below 5 nM . This potent inhibition suggests its potential utility in cancer therapy targeting pathways regulated by CSF1R.
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific receptors or enzymes through competitive inhibition or allosteric modulation.
Interaction Studies
The interaction of this compound with biological targets has been evaluated using various biochemical assays. For example:
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Contains a pyrazole ring | Anticancer properties |
| Pyrimido[4,5-d]pyrimidine | Similar fused ring system | Antiviral and anticancer activity |
| 6-Benzoyl-pyrazolo[3,4-d]pyrimidine | Substituted with benzoyl | Enzyme inhibitor |
Q & A
Q. Example Reaction Conditions :
Basic: What analytical techniques are recommended for structural confirmation?
Q. Core Methods :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ring connectivity (e.g., δ 2.1 ppm for methyl groups, δ 8.3–8.5 ppm for pyrimidine protons) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 204.27 for molecular ion) .
- IR Spectroscopy : Stretching frequencies for amine (~3350 cm) and aromatic C=N (~1600 cm) .
Q. Advanced Validation :
- 2D NMR (COSY, HSQC) : Resolves ambiguities in fused bicyclic systems .
- X-ray Crystallography : Definitive confirmation of stereochemistry and crystal packing .
Advanced: How to optimize reaction conditions to minimize side-product formation?
Q. Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require controlled temperatures to avoid decomposition .
- Catalysis : Palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .
- Microwave Assistance : Reduces reaction time from 24 hrs to <3 hrs, minimizing thermal degradation .
Q. Case Study :
- Side Product : Formation of 6-alkylated isomers due to steric hindrance.
- Mitigation : Use bulky bases (e.g., DBU) or low-temperature conditions (–20°C) to improve regioselectivity .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Q. Methodological Framework :
Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound purity (HPLC ≥95%) .
Competitive Binding Assays : Compare IC₅₀ values under identical buffer conditions (e.g., pH 7.4 vs. 6.8) to assess pH-dependent activity .
Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of divergent results in kinase inhibition studies .
Example : Discrepancies in IC₅₀ values for EGFR inhibition may arise from differences in ATP concentrations (1 mM vs. 10 µM) .
Basic: What are the recommended protocols for safe handling and storage?
Q. Safety Guidelines :
- Handling : Use PPE (gloves, goggles) in fume hoods due to potential irritancy (refer to SDS for 5-methyl-6-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine analogs) .
- Storage : –20°C under inert gas (Ar/N₂) to prevent oxidation; desiccate to avoid hydrolysis .
- Stability : Monitor via HPLC every 6 months; degradation products include N-oxide derivatives .
Advanced: What computational approaches are used to study structure-activity relationships (SAR)?
Q. Key Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinase targets (e.g., EGFR, CDK2) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to optimize substituent electronegativity .
- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .
Case Study : Methyl group at position 2 enhances hydrophobic interactions with ATP-binding pockets, as shown in ΔG binding calculations (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
